1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic compound featuring a trimethoxyphenyl group attached to a tetrahydropyrrolo[1,2-a]pyrazine core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential pharmacological properties .
Mechanism of Action
Target of Action
The primary target of 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through a non-covalent interaction with the catalytic site of EGFR . The compound’s interaction with EGFR leads to a decrease in the receptor’s activity, which in turn can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways. These include the MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation . The compound’s action on EGFR leads to a downregulation of these pathways, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
The trimethoxyphenyl (tmp) group, which is part of the compound’s structure, is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects This suggests that the compound may have good bioavailability
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . This is achieved through the inhibition of EGFR and the subsequent downregulation of key oncogenes, including KRAS, MAP2K, and EGFR itself . The compound also has the potential to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells .
Biochemical Analysis
Biochemical Properties
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions highlight the compound’s potential as an anti-cancer agent, as it can disrupt critical cellular processes in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation. Furthermore, it can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, its interaction with tubulin prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it inhibits Hsp90, a chaperone protein that stabilizes many oncogenic proteins, thereby promoting the degradation of these proteins and inhibiting cancer cell growth . The compound also affects gene expression by modulating the activity of transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis. In vitro and in vivo studies have demonstrated that the compound’s activity can be maintained for several days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity . These findings underscore the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, where it exerts its effects. Post-translational modifications and targeting signals direct the compound to these compartments, influencing its interaction with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate pyrazine derivatives under specific conditions. The reaction may include steps such as condensation, cyclization, and reduction, often facilitated by catalysts and specific solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific structural configuration, which combines the trimethoxyphenyl group with a tetrahydropyrrolo[1,2-a]pyrazine core.
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-9-11(10-14(20-2)16(13)21-3)15-12-5-4-7-18(12)8-6-17-15/h4-5,7,9-10,15,17H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFCXIQZPMJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377898 | |
Record name | F1386-0126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73627-27-7 | |
Record name | F1386-0126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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